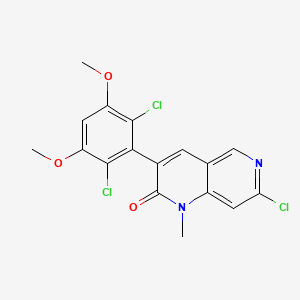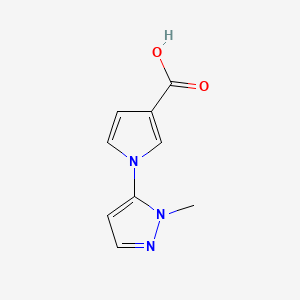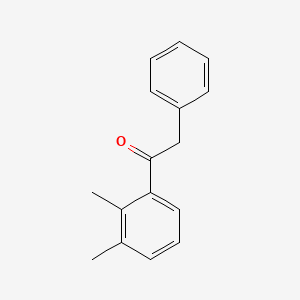
4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a bis(4-chlorophenyl)methyl group attached to the piperazine ring, and a carbonyl chloride (acyl chloride) functional group at the 1-position of the piperazine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-chlorobenzaldehyde and piperazine.
Reaction Steps:
Formation of Schiff Base: The 4-chlorobenzaldehyde is first reacted with piperazine to form a Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Chloroformylation: The amine is subsequently treated with phosgene to introduce the carbonyl chloride group, resulting in the final product.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process, where the reactants are added sequentially in controlled amounts to ensure the desired product is obtained.
Purification: The final product is purified through recrystallization or column chromatography to achieve the required purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the piperazine ring to its corresponding N-oxide.
Reduction: Reduction reactions can be performed to convert the carbonyl chloride group to a carboxylic acid.
Substitution: Substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed:
N-oxide: Resulting from oxidation reactions.
Carboxylic Acid: Resulting from reduction of the carbonyl chloride group.
Substituted Derivatives: Resulting from substitution reactions at the piperazine nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the interaction of piperazine derivatives with biological targets.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antipsychotics and antihistamines.
Industry: It is utilized in the development of new materials and polymers with specific properties.
Wirkmechanismus
The mechanism by which 4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in biological systems, leading to modulation of their activity.
Pathways: The specific pathways involved depend on the biological context, but may include neurotransmitter systems, inflammatory responses, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
4-(Bis(4-chlorophenyl)methyl)piperazine: Similar structure but lacks the carbonyl chloride group.
4-(Bis(4-chlorophenyl)methyl)piperazine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-(Bis(4-chlorophenyl)methyl)piperazine-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a carbonyl chloride group.
Eigenschaften
Molekularformel |
C18H17Cl3N2O |
|---|---|
Molekulargewicht |
383.7 g/mol |
IUPAC-Name |
4-[bis(4-chlorophenyl)methyl]piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C18H17Cl3N2O/c19-15-5-1-13(2-6-15)17(14-3-7-16(20)8-4-14)22-9-11-23(12-10-22)18(21)24/h1-8,17H,9-12H2 |
InChI-Schlüssel |
ZDHHPVMWPIZQKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


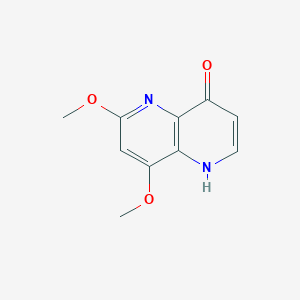

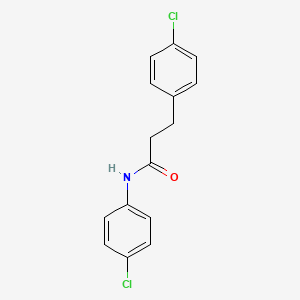

![methyl 2-[(2,6-dichlorophenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B15356201.png)
![propan-2-yl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15356206.png)
![7-Methoxy-1-(2-methoxyethyl)pyrrolo[3,2-b]pyridine](/img/structure/B15356214.png)
![7-chloro-2-methylBenzo[b]thiophene](/img/structure/B15356220.png)
![tert-butyl N-[2-(tert-butylamino)ethyl]carbamate](/img/structure/B15356225.png)
![4-[1-[7-[8-[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]ethylidene]-1,6-dihydroxy-3-methyl-7-oxo-5-propan-2-ylnaphthalen-2-yl]-3,8-dihydroxy-6-methyl-2-oxo-4-propan-2-ylnaphthalen-1-ylidene]ethylamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B15356231.png)

